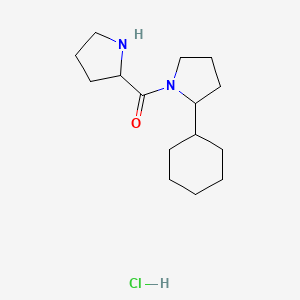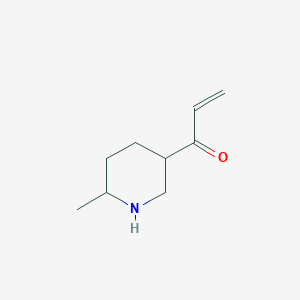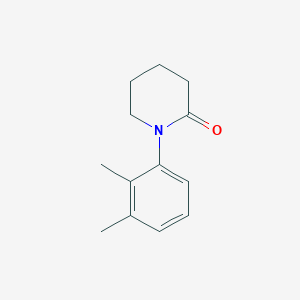![molecular formula C10H10N2O3 B13190174 (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The structure of this compound includes a methoxy group at the 7th position and an acetic acid moiety attached to the 3rd position of the imidazo[1,2-A]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for synthesizing (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
. this method has a lower overall yield due to its multistage nature.
Industrial Production Methods
Industrial production of this compound often utilizes the multicomponent condensation method due to its efficiency and scalability. The use of readily available starting materials and mild reaction conditions makes this method particularly attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-A]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of (7-Hydroxyimidazo[1,2-A]pyridin-3-YL)acetic acid.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-A]pyridin-3-YL)acetic acid derivatives.
Scientific Research Applications
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves its interaction with various molecular targets and pathways. For example, it can block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic drug used to treat insomnia.
Alpidem: Used for its anxiolytic properties.
Uniqueness
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is unique due to its methoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-A]pyridine derivatives and contributes to its broad spectrum of biological activities .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(7-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-2-3-12-7(4-10(13)14)6-11-9(12)5-8/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
FNRPSRQYDQSYQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)

amine](/img/structure/B13190116.png)

![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)

![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)



![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)

